Glycine, N-(3-chloro-o-tolyl)-

CAS No.: 90562-55-3

Cat. No.: VC16027749

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90562-55-3 |

|---|---|

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 199.63 g/mol |

| IUPAC Name | 2-(3-chloro-2-methylanilino)acetic acid |

| Standard InChI | InChI=1S/C9H10ClNO2/c1-6-7(10)3-2-4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |

| Standard InChI Key | WXYMSKILUGMGFZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NCC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

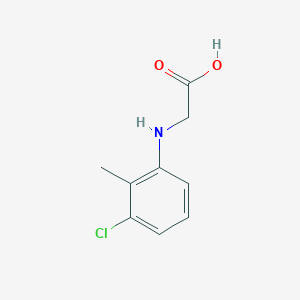

Glycine, N-(3-chloro-o-tolyl)-, systematically named 2-(3-chloro-2-methylanilino)acetic acid, has the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . Its structure features a glycine backbone with a 3-chloro-2-methylphenyl group attached to the nitrogen atom (Figure 1).

Table 1: Key Chemical Properties

The compound’s canonical SMILES representation is O=C(O)CNC1=C(C)C(Cl)=CC=C1, and its InChIKey is WXYMSKILUGMGFZ-UHFFFAOYSA-N . These identifiers confirm its stereochemical configuration and facilitate database searches.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Glycine, N-(3-chloro-o-tolyl)- typically involves:

-

Alkylation of Glycine: Reacting glycine with 3-chloro-2-methylbenzyl chloride under basic conditions.

-

Schotten-Baumann Reaction: Condensing 3-chloro-2-methylaniline with chloroacetic acid in the presence of a base.

Table 2: Representative Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Aqueous NaOH/Ethanol |

| Temperature | 60–80°C |

| Catalyst | None (base-mediated) |

| Yield | Not Reported |

Industrial-scale production adheres to HS Code 2922499990, classifying it under "other amino-acids" with a 6.5% MFN tariff . Regulatory requirements include certificates of inspection for import/export .

Biological Activity and Mechanisms

Role in Lipid Metabolism

Glycine N-acyltransferase-like 3 (GLYATL3) catalyzes the formation of N-acylglycines, precursors to signaling lipids like oleamide . siRNA knockdown of GLYATL3 reduces N-acylglycine levels, implicating similar glycine derivatives in lipid-mediated neurotransmission . This pathway highlights the compound’s potential as a substrate for amidating enzymes.

Applications in Research and Industry

Pharmaceutical Development

-

Neuropsychiatric Disorders: As a glycine site modulator, the compound could address NMDA receptor hypofunction in schizophrenia .

-

Pain Management: Fatty acid amides derived from N-acylglycines exhibit analgesic properties .

Materials Science

The chloro and methyl groups enhance stability, making it a candidate for:

-

Polymer Additives: Improving thermal resistance.

-

Coordination Chemistry: Acting as a ligand for metal complexes.

Future Research Directions

-

Mechanistic Studies: Elucidate binding affinities for glycine receptors using radioligand assays.

-

Clinical Potential: Evaluate pro-cognitive effects in primate models of neurodegenerative diseases.

-

Synthetic Optimization: Develop greener catalysts to improve reaction yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume